Dimethyl (2-aminophenyl)phosphonate
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Overview
Description
Dimethyl (2-aminophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminophenyl moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (2-aminophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with dimethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as triethylamine to facilitate the formation of the phosphonate ester .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2-aminophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-aminophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research explores its use in developing drugs for treating diseases such as cancer and osteoporosis.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (2-aminophenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of phosphatases, preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
- Dimethyl (2-hydroxyphenyl)phosphonate
- Dimethyl (2-methylphenyl)phosphonate
- Dimethyl (2-chlorophenyl)phosphonate
Comparison: Dimethyl (2-aminophenyl)phosphonate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity. Compared to its analogs, the amino group allows for additional hydrogen bonding and electronic interactions, enhancing its potential as an enzyme inhibitor and its utility in medicinal chemistry .
Properties
CAS No. |
87390-24-7 |
---|---|
Molecular Formula |
C8H12NO3P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
2-dimethoxyphosphorylaniline |
InChI |
InChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |
InChI Key |
PDMHIOIIKXOIDN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1N)OC |
Origin of Product |
United States |
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